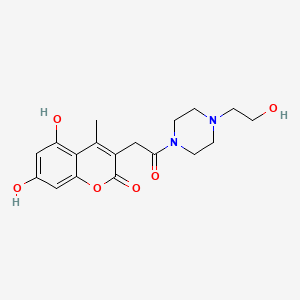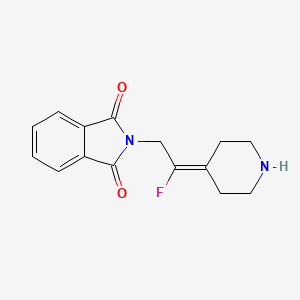
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is an organic compound characterized by its unique structure, which includes a fluoro-substituted ethyl group and a piperidinylidene moiety attached to an isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . A green and mild synthesis method has also been developed, which involves solventless conditions and simple heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, including those involved in neurological functions .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the fluoro-substituted ethyl group and piperidinylidene moiety.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Another similar compound with a different substitution pattern on the isoindoline-1,3-dione core.
Uniqueness
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15FN2O2 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-(2-fluoro-2-piperidin-4-ylideneethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15FN2O2/c16-13(10-5-7-17-8-6-10)9-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,17H,5-9H2 |
InChI Key |
CGQJEHCYMNIFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=C(CN2C(=O)C3=CC=CC=C3C2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


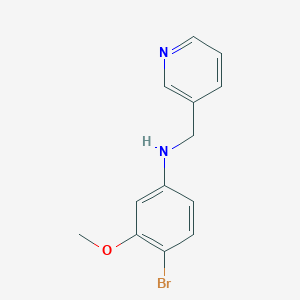
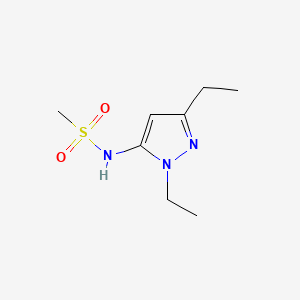
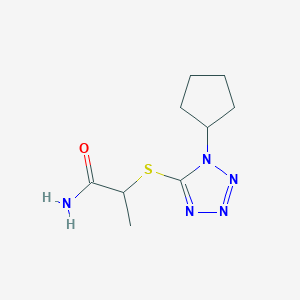
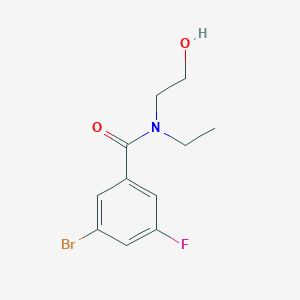
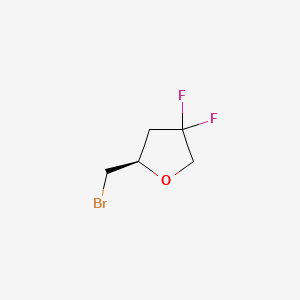
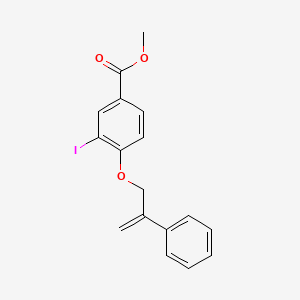
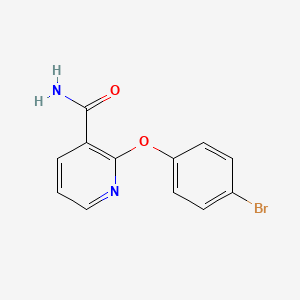
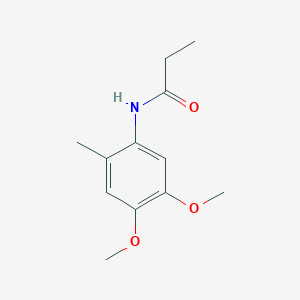
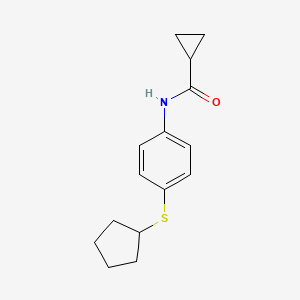
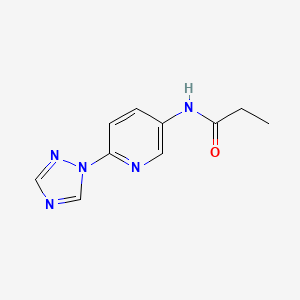
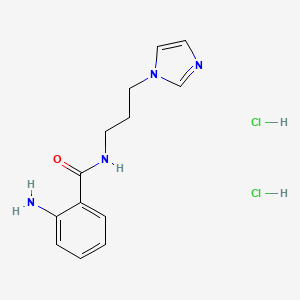
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)

